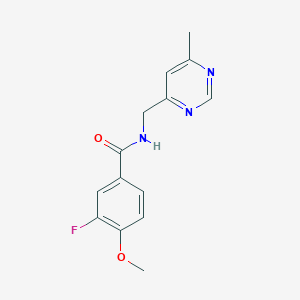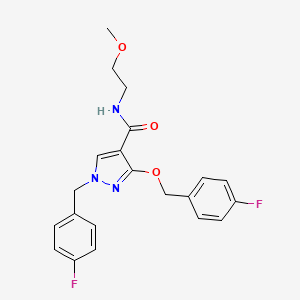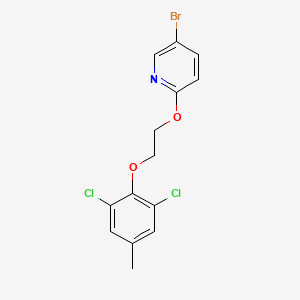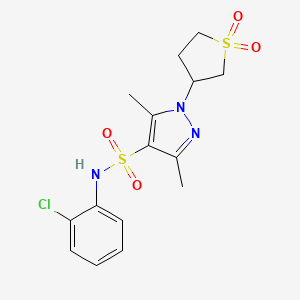
3-氟-4-甲氧基-N-((6-甲基嘧啶-4-基)甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compounds like “3-fluoro-4-methoxy-N-((6-methylpyrimidin-4-yl)methyl)benzamide” belong to a class of organic compounds known as benzamides, which are amides between a benzene ring and a carboxylic acid . They are used in a wide range of applications, including as pharmaceuticals, dyes, fungicides, and plastics .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative . The specific synthesis route would depend on the exact structure of the compound and the starting materials available .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques, including spectroscopy, chromatography, and electrochemistry . These techniques can provide information about the reactivity of the compound and its potential to undergo certain types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its boiling point, density, and pKa, can be predicted using computational methods or determined experimentally . These properties can provide important information about the compound’s stability, solubility, and reactivity .科学研究应用
Medicine
In the medical field, this compound could be explored for its potential as a phosphodiesterase inhibitor . Phosphodiesterases play a crucial role in cellular signaling, and their inhibition can have therapeutic effects for diseases like asthma, COPD, and erectile dysfunction .
Agriculture
For agricultural applications, the compound’s derivatives could be investigated for their use as growth regulators or pesticides . The structural similarity to known pyrimidinyl compounds suggests potential activity against certain plant pathogens or pests .
Material Science
In material science, the compound might be used in the synthesis of novel polymers or coatings . Its benzamide moiety could potentially interact with other substances to create materials with unique properties like enhanced durability or chemical resistance .
Environmental Science
Environmental science could benefit from this compound through the development of sensors or indicators for pollutants. The fluorine and methoxy groups may allow for the detection of specific environmental contaminants .
Biochemistry
Biochemically, “3-fluoro-4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide” could be a valuable tool in studying enzyme inhibition or protein interactions . Its structure could bind to active sites or allosteric sites on enzymes, providing insights into enzyme function and regulation .
Pharmacology
In pharmacology, research could focus on the compound’s potential as a drug candidate for various diseases. Its molecular framework might be conducive to binding with biological targets, leading to the development of new medications .
作用机制
Mode of Action
Without specific knowledge of the compound’s primary target, it’s challenging to describe its precise mode of action. Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been shown to influence various biochemical pathways . For example, some benzamide derivatives have been found to inhibit phosphodiesterase enzymes , which play a crucial role in cellular signal transduction.
Pharmacokinetics
The compound’s molecular weight, polarity, and potential for hydrogen bonding can influence its pharmacokinetic properties . For instance, its relatively low molecular weight (below 500 Da) and the presence of polar groups could potentially enhance its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information about its target and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its activity . Additionally, the presence of other molecules could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy .
安全和危害
未来方向
属性
IUPAC Name |
3-fluoro-4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-9-5-11(18-8-17-9)7-16-14(19)10-3-4-13(20-2)12(15)6-10/h3-6,8H,7H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYSXELNYVQNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-(2-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)ethyl)benzamide](/img/structure/B2932415.png)
![3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)ethyl](methyl)amino}propanoic acid](/img/structure/B2932417.png)
![3-chloro-2-(4-{[(4-chlorobenzoyl)oxy]ethanimidoyl}-2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2932418.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2932420.png)
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2932421.png)


![5-(2-methoxyethyl)-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2932426.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2932430.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2932432.png)

![Ethyl benzo[d][1,2,3]thiadiazole-5-carboxylate](/img/structure/B2932434.png)
![N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)